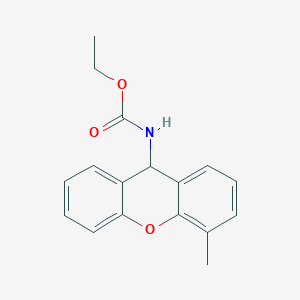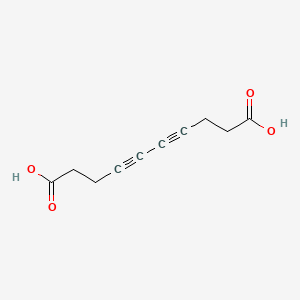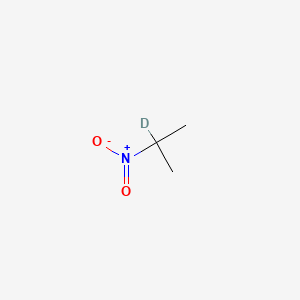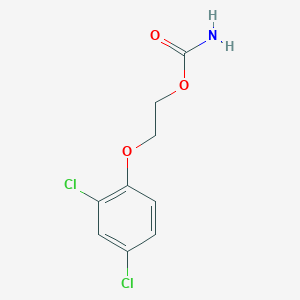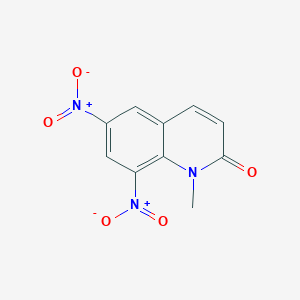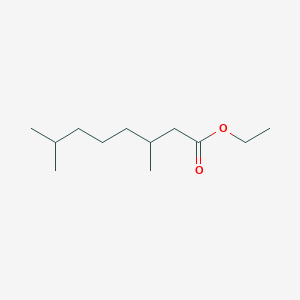
Ethyl 3,7-dimethyloctanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3,7-dimethyloctanoate is an organic compound with the chemical formula C12H24O2. It is an ester derived from 3,7-dimethyloctanoic acid and ethanol. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industry.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of ethyl 3,7-dimethyloctanoate typically involves the esterification of 3,7-dimethyloctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction is as follows:
3,7-dimethyloctanoic acid+ethanolH2SO4ethyl 3,7-dimethyloctanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the efficiency and yield of the esterification process. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation process.
化学反応の分析
Types of Reactions
Ethyl 3,7-dimethyloctanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 3,7-dimethyloctanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: this compound can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: 3,7-dimethyloctanoic acid and ethanol.
Reduction: 3,7-dimethyloctanol.
Transesterification: Various esters depending on the alcohol used.
科学的研究の応用
Ethyl 3,7-dimethyloctanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential role in biological systems and its interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as a neurotrophic agent.
Industry: Utilized in the fragrance and flavor industry due to its pleasant odor.
作用機序
The mechanism by which ethyl 3,7-dimethyloctanoate exerts its effects is primarily through its interactions with biological molecules. As an ester, it can be hydrolyzed by esterases to release 3,7-dimethyloctanoic acid and ethanol. The released acid can then interact with various molecular targets and pathways, potentially influencing cellular processes.
類似化合物との比較
Ethyl 3,7-dimethyloctanoate can be compared with other esters such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl acetate: A simpler ester with a shorter carbon chain.
Methyl butyrate: Another ester with a fruity odor but different carbon chain length.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct physical and chemical properties. Its longer carbon chain and branching contribute to its unique odor profile and reactivity compared to simpler esters.
特性
CAS番号 |
5944-27-4 |
|---|---|
分子式 |
C12H24O2 |
分子量 |
200.32 g/mol |
IUPAC名 |
ethyl 3,7-dimethyloctanoate |
InChI |
InChI=1S/C12H24O2/c1-5-14-12(13)9-11(4)8-6-7-10(2)3/h10-11H,5-9H2,1-4H3 |
InChIキー |
DGKFRSSCFLRUOO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(C)CCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


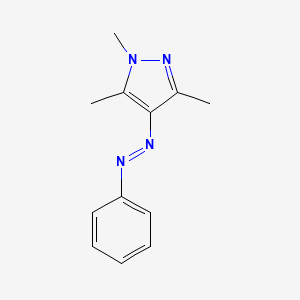
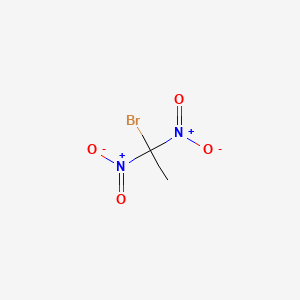
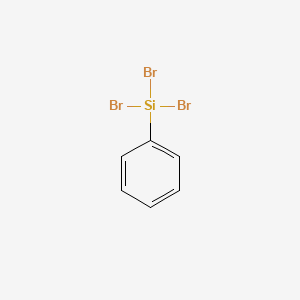
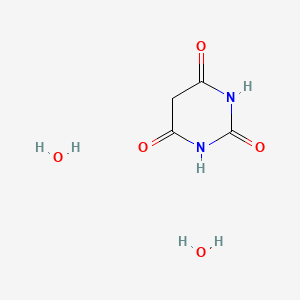
![Bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid](/img/structure/B14728388.png)
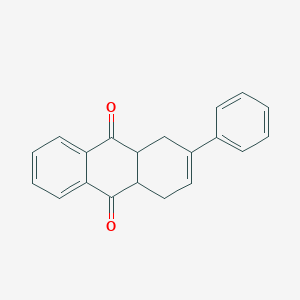

![4-Methyl-1,2,4,4a,5,6-hexahydro-3H-pyrido[1,2-a]quinolin-3-one](/img/structure/B14728398.png)
